3,5-Dihydroxy-4-phenylisoxazole hemihydrate
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Overview
Description
3,5-Dihydroxy-4-phenylisoxazole hemihydrate is a chemical compound with the molecular formula C18H16N2O7 and a molecular weight of 372.33 g/mol It is known for its unique structure, which includes an isoxazole ring substituted with hydroxy and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxy-4-phenylisoxazole hemihydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydroxylamine with a β-keto ester, followed by cyclization to form the isoxazole ring. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dihydroxy-4-phenylisoxazole hemihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3,5-Dihydroxy-4-phenylisoxazole hemihydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-4-phenylisoxazole hemihydrate involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The isoxazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways.
Comparison with Similar Compounds
3,5-Dihydroxy-4-methylisoxazole: Similar structure but with a methyl group instead of a phenyl group.
3,5-Dihydroxy-4-ethylisoxazole: Similar structure but with an ethyl group instead of a phenyl group.
3,5-Dihydroxy-4-propylisoxazole: Similar structure but with a propyl group instead of a phenyl group.
Uniqueness: 3,5-Dihydroxy-4-phenylisoxazole hemihydrate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The phenyl group enhances the compound’s ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-hydroxy-4-phenyl-1,2-oxazol-3-one;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H7NO3.H2O/c2*11-8-7(9(12)13-10-8)6-4-2-1-3-5-6;/h2*1-5,12H,(H,10,11);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDKLCUGBPFJQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ONC2=O)O.C1=CC=C(C=C1)C2=C(ONC2=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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